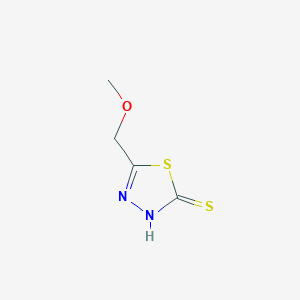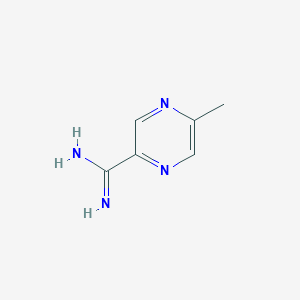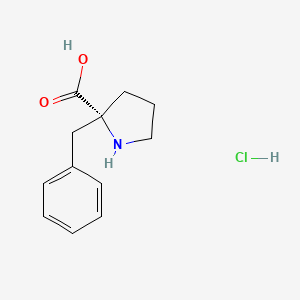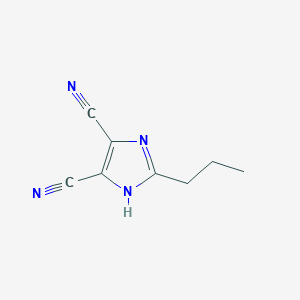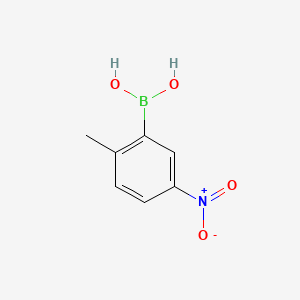
4-Phenylpyrimidine-2-thiol
Descripción general
Descripción
4-Phenylpyrimidine-2-thiol is a chemical compound with the molecular formula C10H8N2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of thioxopyrimidines, such as this compound, and their condensed analogs with an exocyclic sulfur atom has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of CuI with bis (this compound)alkane ligands with different spacer lengthsAplicaciones Científicas De Investigación
Antimicrobial Applications
4-Phenylpyrimidine-2-thiol derivatives have been explored for their potential as antimicrobial agents. For instance, El-kerdawy et al. (1990) studied the synthesis of certain mercapto- and aminopyrimidine derivatives, including those of this compound, demonstrating their in vitro antimicrobial activity against various pathogenic microorganisms (El-kerdawy et al., 1990).
Photocatalysis and Optical Properties
This compound compounds have been used to create copper(I) complexes with unique optical properties and high photocatalytic activity under visible light. Zhang et al. (2016) found that these complexes exhibit strong solvatochromic behavior and reversible luminescence switching, highlighting their potential in optical applications and photocatalysis (Zhang et al., 2016).
COX Inhibition and Anti-cancer Activity
The derivatives of this compound have been researched for their potency to inhibit COX-1 and COX-2 enzymes, which are significant in the context of anti-inflammatory and anti-cancer therapeutics. Seebacher et al. (2015) synthesized new 4-phenylpyrimidine-2(1H)-thiones and investigated their COX inhibition capabilities, contributing to the understanding of structure-activity relationships in this domain (Seebacher et al., 2015).
Nonlinear Optical (NLO) Applications
This compound derivatives have shown promise inthe field of nonlinear optics (NLO). Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including this compound, for NLO applications. They found that these compounds exhibit significant NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
Coordination Polymers and Material Chemistry
Research by Yang et al. (2012) on coordination polymers made from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands reveals the potential of this compound in material chemistry. Their work resulted in the creation of unique structural polymers with potential applications in materials science (Yang et al., 2012).
Corrosion Inhibition
4-Phenylpyrimidine derivatives, including this compound, have been evaluated as corrosion inhibitors. Xianghong et al. (2014) found that these compounds effectively inhibit the corrosion of metals in acidic environments, indicating their potential use in corrosion protection (Xianghong et al., 2014).
Surface Protection and Electrochemistry
Wei et al. (2018) investigated the use of 4-Phenylpyrimidine monolayers in protecting copper surfaces from salt corrosion. Their findings suggest that this compound can form compact, uniform layers on metallic surfaces, offering significant protection against corrosion [(Wei et al., 2018)](https://consensus.app/papers/4phenylpyrimidine-monolayer-protection-copper-surface-wei/29cb845465af5a92ac55ee3e3ba8e187/?utm_source=chatgpt).
Mecanismo De Acción
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . .
Biochemical Pathways
Pyrimidine pathways involve the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans . Pyrimidine biosynthesis is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . .
Pharmacokinetics
Pharmacokinetics describes how the body affects a specific drug after administration . Without specific studies, it’s difficult to outline the ADME properties of this compound and their impact on its bioavailability.
Action Environment
Environmental factors can significantly influence the action of a compound . .
Propiedades
IUPAC Name |
6-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMWFPBGWZKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209171 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60414-59-7 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands influence the structure of the resulting [CunIn]-based coordination polymers?
A1: The research demonstrates that the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands plays a crucial role in determining the dimensionality and structural motifs of the resulting [CunIn]-based coordination polymers. [] Shorter spacers, such as those in bphpym and bphpye, lead to the formation of 2D networks featuring interconnected [Cu2I2]n chains. [] As the spacer length increases, as seen in bphpypr and bphpyp, the resulting structures are 1D double chains formed by connecting dimeric copper-iodide units with the ligands. [] Further increases in spacer length, as observed with bphpyb and bphpyh, lead to the formation of 1D zigzag chains and 2D staircase networks, respectively. [] These findings highlight the significant impact of ligand structure on the final architecture of coordination polymers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
